(E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Catalog No.
S3249322
CAS No.
886910-87-8
M.F
C18H14N4O6S
M. Wt
414.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazo...

CAS Number

886910-87-8

Product Name

(E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

IUPAC Name

(E)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide

Molecular Formula

C18H14N4O6S

Molecular Weight

414.39

InChI

InChI=1S/C18H14N4O6S/c1-29(26,27)15-8-6-13(7-9-15)17-20-21-18(28-17)19-16(23)10-5-12-3-2-4-14(11-12)22(24)25/h2-11H,1H3,(H,19,21,23)/b10-5+

InChI Key

AUXUSAABEHDYGC-BJMVGYQFSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

solubility

not available

This doesn't necessarily mean the compound has no potential applications, but it suggests it is either a very new discovery or one that hasn't been widely studied yet.

Here are some resources you can use to continue your search for information on this compound:

  • Chemical databases: Scifinder, PubChem
  • Scientific literature databases: Google Scholar, ScienceDirect
  • Patent databases: Espacenet, USPTO

The compound (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a synthetic organic molecule characterized by its unique structural features. It contains an acrylamide moiety, an oxadiazole ring, and a methylsulfonyl group, which contribute to its chemical properties and biological activities. The oxadiazole ring is known for its role in various pharmacological applications, while the methylsulfonyl group enhances solubility and biological interactions.

  • Nucleophilic Substitution: The electrophilic sites on the acrylamide or oxadiazole can undergo nucleophilic attack.
  • Oxidation: The methylsulfonyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions may convert the sulfonyl group to a sulfide.
  • Condensation Reactions: The amide bond can participate in condensation reactions with various electrophiles.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide has been explored in various studies. Compounds containing oxadiazole rings are often associated with antimicrobial, anti-inflammatory, and anticancer properties. The specific interactions of this compound with biological targets remain to be fully elucidated, but preliminary studies suggest potential efficacy against certain cancer cell lines and microbial pathogens.

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Acrylamide Formation: The introduction of the acrylamide moiety often involves coupling reactions between an amine and an acrylate.
  • Final Coupling: The final product is obtained through coupling the oxadiazole derivative with the acrylamide under suitable conditions, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These steps can be optimized for yield and purity using techniques such as column chromatography.

The compound has potential applications in medicinal chemistry due to its structural components that are known for biological activities. Possible applications include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Probes: For studying biological pathways involving oxidative stress or inflammation.
  • Material Science: Due to its unique chemical structure, it may also find applications in developing novel materials or sensors.

Interaction studies are crucial for understanding how (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide interacts with biological targets. Preliminary assays may include:

  • Binding Affinity Tests: To determine how effectively the compound binds to specific receptors or enzymes.
  • Cell Viability Assays: To assess the cytotoxic effects on various cell lines.
  • Mechanistic Studies: To elucidate the pathways affected by the compound at a molecular level.

Such studies can provide insights into the therapeutic potential of this compound.

Several compounds share structural similarities with (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide. These include:

  • 5-(4-Nitrophenyl)-1,3,4-Oxadiazole: Known for its antibacterial properties.
  • N-(4-Methylsulfonylphenyl)Acrylamide: Exhibits anti-inflammatory activity.
  • 2-Amino-N-(5-methyl/phenyl-1,3,4-Oxadiazol-2-Yl) Benzamide: Shows promise in anticancer research.

Comparison Table

Compound NameStructural FeaturesBiological Activity
5-(4-Nitrophenyl)-1,3,4-OxadiazoleOxadiazole ringAntibacterial
N-(4-Methylsulfonylphenyl)AcrylamideAcrylamide moietyAnti-inflammatory
2-Amino-N-(5-methyl/phenyl-1,3,4-Oxadiazol-2-Yl) BenzamideOxadiazole ringAnticancer

Uniqueness of (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

This compound's uniqueness lies in its combination of both acrylamide and oxadiazole functionalities along with a nitro substituent on the phenyl ring. This combination may enhance its reactivity and biological activity compared to other similar compounds that lack one or more of these features.

XLogP3

2.1

Dates

Last modified: 08-19-2023

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